(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine
Description
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is a chiral diamine characterized by its stereospecific (S,S) configuration, methyl-substituted amine groups, and para-tolyl aromatic rings. Key properties include:
Properties
Molecular Formula |
C18H24N2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(1S,2S)-N,N'-dimethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-5-9-15(10-6-13)17(19-3)18(20-4)16-11-7-14(2)8-12-16/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
InChI Key |
ZTEOTXZAFQRCTP-ROUUACIJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)C)NC)NC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)NC)NC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1,2-Di-p-tolylethane-1,2-dione
The most direct route involves reductive amination of 1,2-di-p-tolylethane-1,2-dione (a diketone) with methylamine. This method leverages the well-established reductive amination protocol for converting carbonyl groups to amines.
- Synthesis of 1,2-Di-p-tolylethane-1,2-dione :
- Reductive Amination :
- The diketone is treated with excess methylamine and a reducing agent (e.g., NaBH₃CN) in methanol at pH 4–5. The reaction proceeds via imine intermediate formation, followed by reduction to the diamine.
- Challenges :
- Optimization :
Parameter Optimal Condition Reducing agent NaBH₃CN Solvent MeOH/CH₂Cl₂ Temperature Room temperature
Asymmetric Hydrogenation of Diimine Intermediates
To bypass resolution steps, asymmetric hydrogenation of a prochiral diimine precursor offers enantioselectivity.
- Diimine Synthesis :
- Condensation of 1,2-di-p-tolylethane-1,2-dione with methylamine forms the corresponding diimine.
- Hydrogenation :
Chiral Resolution of Racemic Diamine
For non-stereoselective syntheses, resolution remains a practical approach.
- Racemic Synthesis :
- Reductive amination without chiral induction yields racemic (1S,2S)/(1R,2R)-diamine.
- Resolution :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | High yield (70–85%); scalable | Requires resolution step |
| Asymmetric Hydrogenation | Enantioselective (88–92% ee) | High catalyst cost |
| Chiral Resolution | Access to high-purity enantiomers | Low recovery (30–40%) |
Structural and Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 7.30–7.10 (m, 8H, Ar-H), 3.82 (s, 4H, N-CH₂), 2.61 (s, 6H, N-CH₃), 2.35 (s, 6H, Ar-CH₃).
- Optical Rotation : [α]²⁵/D = −17.0° (c = 0.5, CHCl₃).
- Melting Point : 48–53°C.
Applications and Derivatives
Chemical Reactions Analysis
Alkylation and Ligand Formation
The dimethylamine groups in this compound can undergo alkylation to form quaternary ammonium salts. For example, reactions with alkyl halides (e.g., methyl iodide) yield imidazolinium salts, which are valuable as chiral catalysts or ligands .
Example Reaction:
This reactivity parallels that of structurally similar ligands like (1S,2S)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine, which forms imidazolinium salts for asymmetric catalysis .
Coordination in Catalytic Reactions
The compound acts as a chiral ligand in metal-catalyzed reactions. For instance, nickel complexes of analogous diamines facilitate cross-coupling reactions such as alkyl-alkyl Suzuki reactions or carbamate syntheses .
Key Applications:
The p-tolyl groups enhance steric and electronic tuning, improving enantioselectivity in these transformations.
Comparative Reactivity with Structural Analogs
The table below contrasts the reactivity of (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine with related compounds:
Scientific Research Applications
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals
Mechanism of Action
The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Diamines
Steric and Electronic Effects
- Para-Tolyl vs. Phenyl Substituents : The para-methyl groups in the target compound enhance electron-donating effects compared to unsubstituted phenyl rings in (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine. This increases steric bulk and may improve enantioselectivity in catalytic reactions .
- N-Methyl vs. N-Tosyl Groups : N-Methylation (as in the target compound) reduces basicity and steric hindrance compared to bulkier tosyl groups (e.g., (1R,2R)-N,N′-Di-p-tosyldiamine), making the former more suitable for coordination with transition metals .
Physicochemical Properties
- Solubility : N-Methylated diamines (e.g., the target compound) generally exhibit better solubility in polar aprotic solvents compared to tosylated or fully aromatic derivatives .
- Thermal Stability : Tosylated derivatives (e.g., CAS 121758-19-8) show higher thermal stability due to robust sulfonamide linkages, whereas N-methyl analogues may degrade at lower temperatures .
Research Findings and Industrial Relevance
- Scalability: The synthesis of N,N′-dimethyl-1,2-diarylethylenediamines (e.g., the target compound) is noted for cost-effectiveness and scalability, avoiding chromatographic separations .
Biological Activity
(1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is a chiral diamine compound with significant potential in various biological and chemical applications. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₄N₂
- Molecular Weight : 268.4 g/mol
- CAS Number : 1252882
- Purity : Typically >97% .
The compound features two p-tolyl groups attached to a central ethylene diamine backbone, contributing to its unique steric and electronic properties.
1. Antioxidant Properties
Research indicates that (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which can protect cellular components from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress.
2. Radical Scavenging
The compound's ability to react with peroxyl radicals has been documented. Studies demonstrate that it can mitigate the effects of oxidative stress by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage . This mechanism is crucial in conditions such as cancer and neurodegenerative diseases.
Case Studies
- Study on Neuroprotection : A study investigated the neuroprotective effects of (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
- Cancer Research : In a cancer cell line study, the compound demonstrated cytotoxic effects against specific cancer types. The mechanism was attributed to its ability to induce apoptosis through ROS generation, highlighting its dual role as both an antioxidant and a pro-oxidant under certain conditions .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂ |
| Molecular Weight | 268.4 g/mol |
| CAS Number | 1252882 |
| Antioxidant Activity | Yes |
| Cytotoxicity | Yes (specific cancer lines) |
| Neuroprotective Effects | Yes |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (1S,2S)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine?
- Methodology : Synthesis typically involves catalytic reduction of pre-functionalized precursors. For example, benzylated amines can be reduced using hydrogen gas in the presence of platinum catalysts under controlled temperature (40–60°C) . Chiral resolution may employ asymmetric induction via ligands like (−)-sparteine to achieve stereochemical control, as seen in similar diamine syntheses . Post-reaction purification often utilizes column chromatography on basic alumina to separate diastereomers .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use fume hoods, nitrile gloves, and protective eyewear due to its toxicity (acute oral LD50 ≤ 50 mg/kg) and potential carcinogenicity . Avoid skin contact and inhalation.
- Storage : Store in airtight, nitrogen-purged containers at 2–8°C to prevent oxidation. Stability tests indicate degradation risks under prolonged light exposure or humidity .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Techniques :
- NMR : Confirm stereochemistry and methyl group integration (e.g., δ 2.2–2.5 ppm for aromatic methyl protons) .
- HPLC/Chiral GC : Determine enantiomeric excess (e.g., using polysaccharide-based columns) .
- Mass Spectrometry : Verify molecular weight (e.g., m/z 376.34 for C18H18F6N2 derivatives) .
Advanced Research Questions
Q. How does the stereochemistry of this diamine influence its efficacy as a ligand in asymmetric catalysis?
- Mechanistic Insight : The (1S,2S) configuration enables precise spatial orientation of coordinating atoms, critical for enantioselective outcomes. For instance, analogous diamines like (1S,2S)-diphenylethane-1,2-diamine act as chiral ligands in N-BODIPY synthesis, achieving high enantiomeric ratios (e.g., 4:1 dr in cyclopropane formation) . Steric hindrance from p-tolyl groups can modulate substrate access, enhancing selectivity in C–C bond-forming reactions .
Q. How can researchers resolve contradictions in reported catalytic outcomes when using this ligand?
- Troubleshooting Framework :
- Solvent Effects : Polar aprotic solvents (e.g., DCM) may improve ligand solubility and reaction homogeneity versus non-polar alternatives .
- Catalyst Loading : Optimize metal-to-ligand ratios (e.g., 1:1.2 for Rh-catalyzed hydrogenations) to avoid off-cycle intermediates .
- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to favor desired pathways (e.g., lower temps for kinetic control in cyclopropanation) .
Q. What strategies mitigate environmental and health hazards during large-scale applications?
- Risk Mitigation :
- Waste Disposal : Treat aqueous waste with activated carbon to adsorb residual diamine, complying with EPA guidelines (LC50 < 1 mg/L for aquatic organisms) .
- Substitution : Explore greener alternatives (e.g., ionic liquid-supported ligands) to reduce toxicity without compromising catalytic activity .
Key Research Findings
- Catalytic Applications : The ligand’s rigid (1S,2S) geometry enhances enantioselectivity in macrolactonization (7-step synthesis of clavosolide A) .
- Safety Profile : Classified as a Category 2 carcinogen (GHS H351) with acute aquatic toxicity (GHS H400) .
- Environmental Impact : Ozone-depleting potential requires closed-system handling to prevent atmospheric release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
